5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride
Overview
Description
“5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1011366-29-2. It has a molecular weight of 301.77 . The IUPAC name for this compound is 5-(4-morpholinyl)-2-propoxybenzoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H19NO4.ClH/c1-2-7-19-13-4-3-11(10-12(13)14(16)17)15-5-8-18-9-6-15;/h3-4,10H,2,5-9H2,1H3,(H,16,17);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 301.77 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Antimicrobial Activity
5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride and its derivatives have been explored for their antimicrobial properties. For instance, derivatives of this compound demonstrated a broad spectrum of activity against Candida species, indicating potential for treating fungal infections (Özlem Temiz‐Arpacı et al., 2005).
GABA(B) Receptor Antagonism
In neuroscience research, morpholin-2-yl-phosphinic acids, structurally related to this compound, have been evaluated for their effects on GABA(B) receptors. These compounds have shown potential as potent GABA(B) receptor antagonists, which could have implications for neurological and psychiatric disorders (J. Ong et al., 1998).
Synthesis of Biologically Active Heterocyclic Compounds
The compound also serves as an important intermediate in the synthesis of biologically active heterocyclic compounds, as demonstrated by its use in creating benzoxaborole derivatives (L. Mazur et al., 2007).
Development of Aspirin Prodrugs
In pharmaceutical chemistry, derivatives of this compound have been used in the development of water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs. This research could lead to new therapeutic agents with improved bioavailability and reduced gastrointestinal side effects (B. Rolando et al., 2013).
Glucosidase Inhibition and Antioxidant Activity
Some derivatives of this compound have been studied for their potential as glucosidase inhibitors with antioxidant activity, which may have implications for treating metabolic disorders like diabetes (M. Özil et al., 2018).
Anti-Breast Cancer Activity
Research has also been conducted on derivatives of this compound for anti-breast cancer activity. Molecular docking studies suggest that these compounds could interact with estrogen receptors, offering a new avenue for breast cancer treatment (Praveen Kumar et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-morpholin-4-yl-2-propoxybenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-2-7-19-13-4-3-11(10-12(13)14(16)17)15-5-8-18-9-6-15;/h3-4,10H,2,5-9H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHIIFBSJAPRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2CCOCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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